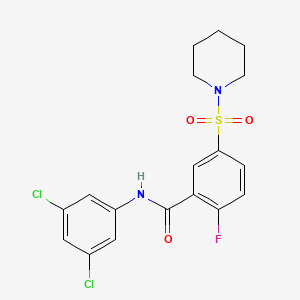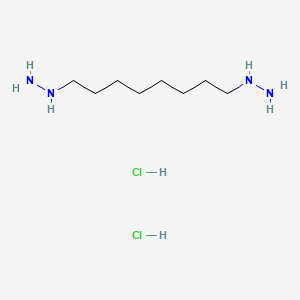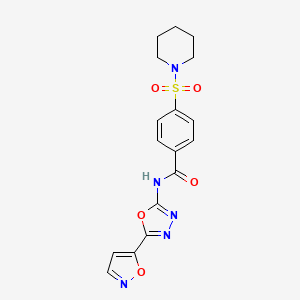![molecular formula C19H17BrN2O2S B2912690 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone CAS No. 1331362-52-7](/img/structure/B2912690.png)
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone is not fully understood. However, it has been suggested that the compound exerts its neuroprotective effects by modulating various signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound can protect neurons from oxidative stress-induced damage and reduce inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone in lab experiments is its high potency and specificity. However, its limited solubility in aqueous solutions can make it difficult to work with, and its potential toxicity at high concentrations should be taken into consideration.
Orientations Futures
There are several potential future directions for research on (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone. One possible direction is to investigate its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Another direction is to explore its potential as a tool for studying the mechanisms of oxidative stress and inflammation in the brain. Finally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of the compound.
Méthodes De Synthèse
The synthesis of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone involves several steps, including the reaction of 4-piperidinol with 2-bromobenzoyl chloride to form 4-(2-bromobenzoyl)piperidine. This intermediate product is then reacted with 2-aminothiophenol in the presence of a base to form the desired product.
Applications De Recherche Scientifique
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess significant antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c20-15-6-2-1-5-14(15)18(23)22-11-9-13(10-12-22)24-19-21-16-7-3-4-8-17(16)25-19/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYREPXCVAXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)






![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2912620.png)
![3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![5-Chloro-8-iodoimidazo[1,2-c]pyrimidine](/img/structure/B2912624.png)

![2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2912627.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)